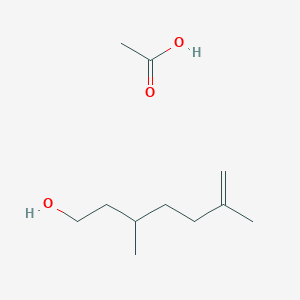

Acetic acid;3,6-dimethylhept-6-en-1-ol

Description

Context and Significance in Contemporary Organic Chemistry Research

The significance of 3,6-dimethylhept-6-en-1-yl acetate (B1210297) and its alcohol precursor in contemporary research lies not in a wealth of direct applications, but in their utility as subjects for illustrating fundamental principles of organic chemistry. Their acyclic and unsaturated nature, combined with a chiral center, makes them ideal candidates for studying the interplay of stereochemistry and conformational flexibility on chemical properties. Research into analogous acyclic terpenoids and their derivatives is driven by their roles in chemical signaling, as flavor and fragrance components, and as versatile synthons in organic synthesis. The principles derived from the study of these related compounds are directly applicable to understanding the potential behavior and properties of 3,6-dimethylhept-6-en-1-yl acetate.

Molecular Architecture and Isomeric Considerations

The molecular formula for 3,6-dimethylhept-6-en-1-ol is C9H18O, and for its acetate ester, 3,6-dimethylhept-6-en-1-yl acetate, it is C11H20O2. The structure of the parent alcohol features a seven-carbon chain with methyl groups at positions 3 and 6, a terminal double bond between carbons 6 and 7, and a primary alcohol at position 1.

Table 1: Basic Properties of 3,6-Dimethylhept-6-en-1-ol

| Property | Value |

| Molecular Formula | C9H18O |

| Molecular Weight | 142.24 g/mol |

| IUPAC Name | 3,6-dimethylhept-6-en-1-ol |

Data sourced from PubChem CID 71381579.

The definitive structural elucidation of acyclic unsaturated compounds like 3,6-dimethylhept-6-en-1-yl acetate and its precursor can present several challenges. The presence of a double bond necessitates the determination of its precise location. While mass spectrometry can provide the molecular weight and fragmentation patterns, the location of the double bond within a flexible acyclic chain can be ambiguous from mass spectral data alone.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating such structures. nih.gov However, in acyclic systems, overlapping signals in the 1H NMR spectrum can complicate the interpretation. researchgate.net For instance, the protons in the methylene (B1212753) groups of the heptenyl chain may have similar chemical shifts, requiring two-dimensional NMR techniques like COSY and HMBC for unambiguous assignment. The differentiation of structural isomers, such as those with the double bond at a different position, relies heavily on careful analysis of these detailed NMR spectra.

The carbon atom at position 3 in both 3,6-dimethylhept-6-en-1-ol and its acetate is a chiral center, meaning the compound can exist as a pair of enantiomers (R and S). The determination of stereochemical purity is crucial, as different enantiomers can exhibit distinct biological activities.

The conversion of the chiral alcohol to its acetate is a key consideration. While acetylation is a common derivatization technique, the reaction conditions must be chosen carefully to avoid isomerization at the chiral center. nih.govpressbooks.pub The enantiomeric composition of the alcohol and its corresponding acetate can be determined using chiral chromatography or by NMR spectroscopy with the aid of chiral shift reagents. nih.gov These reagents form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum, allowing for their quantification.

The stereoselective synthesis of a single enantiomer of 3,6-dimethylhept-6-en-1-ol would require the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction that establishes the chiral center.

The conformational preferences are influenced by a balance of steric and electronic effects. nih.gov For the heptenyl chain, conformations that minimize steric interactions between the methyl groups and the rest of the chain are likely to be of lower energy. The presence of the double bond introduces some rigidity to that portion of the molecule.

The acetate group also has preferred conformations. The ester functional group is planar, and rotation around the C-O single bond is possible. The most stable conformation of the acetate moiety is typically one where the carbonyl group and the alkyl chain are positioned to minimize steric hindrance. Computational modeling, in conjunction with experimental data from techniques like NMR, can be used to predict the most stable conformations and understand the dynamic behavior of these flexible molecules. researchgate.net

Structure

3D Structure of Parent

Properties

CAS No. |

62994-75-6 |

|---|---|

Molecular Formula |

C11H22O3 |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

acetic acid;3,6-dimethylhept-6-en-1-ol |

InChI |

InChI=1S/C9H18O.C2H4O2/c1-8(2)4-5-9(3)6-7-10;1-2(3)4/h9-10H,1,4-7H2,2-3H3;1H3,(H,3,4) |

InChI Key |

HGWLQLYGWRQBHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=C)C)CCO.CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3,6 Dimethylhept 6 En 1 Ol and Its Acetate

Retrosynthetic Disconnections and Strategic Planning

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3,6-dimethylhept-6-en-1-ol, several logical disconnections can be proposed to outline potential synthetic routes.

A primary disconnection focuses on the carbon-carbon double bond, suggesting a Wittig reaction as a key final step. youtube.com This approach breaks the molecule into a seven-carbon aldehyde and a methylidene phosphonium (B103445) ylide. Another strategy targets the C4-C5 bond, envisioning a Grignard reaction or a similar nucleophilic addition to a carbonyl group. Establishing the chiral center at C3 is a critical consideration, often planned early in the synthesis using asymmetric methods to ensure stereochemical control.

| Disconnection Strategy | Key Reaction | Precursors | Advantages/Disadvantages |

| C6=C7 Alkene Bond | Wittig Olefination | 3,6-Dimethyl-6-oxoheptan-1-ol (or protected form) + Methylenetriphenylphosphorane (B3051586) | Advantage: Reliable and widely used for alkene synthesis. wikipedia.orgDisadvantage: May require protection of the alcohol functionality. |

| C3-C4 Bond | Grignard Addition | 4-Methylpent-4-en-1-yl magnesium bromide + Propionaldehyde | Advantage: Direct formation of the secondary alcohol precursor to the chiral center. Disadvantage: Creates a racemic mixture unless a chiral catalyst or reagent is used. |

| C2-C3 Bond | Alkylation of Chiral Enolate | Chiral auxiliary attached to a propionate (B1217596) fragment + 4-methylpent-4-en-1-yl bromide | Advantage: Excellent stereocontrol at the C3 center. wikipedia.orgDisadvantage: Requires additional steps for attaching and removing the auxiliary. |

De Novo Synthesis of 3,6-Dimethylhept-6-en-1-ol

The forward synthesis, or de novo synthesis, builds the molecule from simple precursors based on the retrosynthetic plan.

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes or ketones into alkenes. masterorganicchemistry.com In a potential synthesis of 3,6-dimethylhept-6-en-1-ol, an appropriately protected 5-methyl-5-hexenal (B13412436) could be reacted with methylenetriphenylphosphorane (Ph₃P=CH₂). This ylide, typically prepared by treating methyltriphenylphosphonium (B96628) bromide with a strong base like n-butyllithium, would attack the aldehyde to form the terminal alkene. masterorganicchemistry.com The stereochemistry of the resulting alkene is influenced by the nature of the ylide; non-stabilized ylides, such as the one used here, generally favor the Z-alkene, although for terminal alkenes this is not a factor. wikipedia.orgorganic-chemistry.org

Grignard Additions: Grignard reagents are essential for forming carbon-carbon bonds and alcohols. A plausible route could involve the reaction of a Grignard reagent, such as 3-methylbut-3-enylmagnesium bromide, with a suitable epoxide like propylene (B89431) oxide. This would form the carbon skeleton and install the hydroxyl group, although regioselectivity could be a challenge. Alternatively, adding a Grignard reagent to an aldehyde like 3,6-dimethylheptanal could form a secondary alcohol, which would then require further modification. nih.govgoogle.com

The primary alcohol functional group in 3,6-dimethylhept-6-en-1-ol can be formed by the reduction of a corresponding carboxylic acid, ester, or aldehyde. For instance, if the synthesis proceeds through an intermediate like methyl 3,6-dimethylhept-6-enoate, a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) would be required to reduce the ester to the primary alcohol. If the synthesis yields the aldehyde 3,6-dimethylhept-6-enal, a milder reducing agent like sodium borohydride (B1222165) (NaBH₄) would be sufficient for the conversion. The choice of reagent depends on the functional groups present in the molecule to ensure selective reduction.

To synthesize a single enantiomer of 3,6-dimethylhept-6-en-1-ol, asymmetric methods must be employed. The Evans chiral auxiliary method is a well-established technique for controlling stereochemistry during alkylation reactions. wikipedia.org

The general strategy involves three main stages:

Attachment: A carboxylic acid derivative (e.g., propanoic acid) is attached to a chiral auxiliary, typically an oxazolidinone, to form an N-acyl oxazolidinone. wikipedia.orgwilliams.edu

Diastereoselective Transformation: The N-acyl oxazolidinone is treated with a strong base like lithium diisopropylamide (LDA) to form a stereodefined enolate. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, directing an incoming electrophile (such as 4-methylpent-4-en-1-yl bromide) to the opposite face. youtube.com This results in a highly diastereoselective alkylation, creating the desired stereocenter at what will become C3 of the target molecule.

Cleavage: The chiral auxiliary is then removed, typically through hydrolysis or reduction, to yield an enantiomerically enriched product which can be further converted to the target alcohol. wikipedia.orgwilliams.edu This approach allows for the predictable and controlled synthesis of a specific stereoisomer. youtube.com

Esterification Protocols for 3,6-Dimethylhept-6-en-1-yl Acetate (B1210297)

The conversion of 3,6-dimethylhept-6-en-1-ol to its acetate ester is a standard esterification reaction.

Direct acetylation is the most common method for this transformation. It involves reacting the alcohol with an acetylating agent in the presence of a base. A widely used protocol involves treating the alcohol with acetyl chloride or acetic anhydride (B1165640). google.com A tertiary amine base, such as pyridine (B92270) or triethylamine, is typically added to act as a catalyst and to neutralize the acidic byproduct (HCl or acetic acid) generated during the reaction.

| Acetylation Reagent | Catalyst/Base | Typical Conditions | Byproduct |

| Acetic Anhydride ((CH₃CO)₂O) | Pyridine, DMAP | Room temperature or gentle heating | Acetic Acid |

| Acetyl Chloride (CH₃COCl) | Pyridine, Triethylamine | 0 °C to room temperature | Hydrochloric Acid |

These methods are generally high-yielding and proceed under mild conditions, making them suitable for the final step in the synthesis of 3,6-dimethylhept-6-en-1-yl acetate. google.com

Chemo- and Regioselective Esterification Approaches

The conversion of 3,6-dimethylhept-6-en-1-ol to its acetate requires an esterification method that is selective for the primary alcohol (chemo-selective) and does not induce unwanted side reactions, such as rearrangement of the double bond. While traditional acid-catalyzed Fischer esterification is a fundamental organic reaction, it often requires a large excess of one reagent and the removal of water to achieve high yields, which can be unsuitable for complex molecules. nih.gov

A highly effective and selective method for this transformation is through enzyme-catalyzed esterification. Lipases, a class of hydrolase enzymes, are particularly well-suited for this purpose as they can operate under mild conditions and exhibit high selectivity, minimizing the risk of side reactions involving the olefin moiety. nih.govnih.gov Lipases can catalyze ester synthesis in low-water or non-aqueous environments, effectively reversing their natural hydrolytic function. mdpi.comnih.gov This biocatalytic approach offers significant advantages over conventional chemical methods, including enhanced selectivity and reduced waste generation. nih.gov

The choice of lipase (B570770), solvent, and acyl donor is critical for optimizing the reaction. Lipases such as Candida antarctica lipase B (CAL-B), often immobilized on a solid support (e.g., Novozym 435), are widely used due to their high activity and broad substrate tolerance. nih.govnih.gov The reaction typically involves the alcohol and an acyl donor like vinyl acetate or acetic anhydride in an organic solvent. The use of vinyl acetate is particularly advantageous as the vinyl alcohol tautomerizes to acetaldehyde, shifting the equilibrium towards the product and driving the reaction to completion. core.ac.uk

Table 1: Comparison of Catalysts for Esterification

| Catalyst Type | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Acid | Refluxing toluene, water removal | Inexpensive, widely applicable | Requires harsh conditions, potential for side reactions, corrosive |

| Heterogeneous Acid | Varies (e.g., zeolites, resins) | Catalyst reusability, simplified product separation | Can have lower activity than homogeneous catalysts |

| Enzymatic (Lipase) | Mild temperatures, organic solvent | High chemo- and regioselectivity, environmentally benign, minimal byproducts | Higher catalyst cost, can be slower |

Catalytic Approaches in Synthesis

The construction of the 3,6-dimethylhept-6-en-1-ol backbone itself relies on advanced catalytic methods, particularly for the strategic formation of the carbon-carbon double bond.

Transition Metal Catalysis in Olefin Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of C-C bonds. mdpi.com For structures like 3,6-dimethylhept-6-en-1-ol, which contains a terminal double bond, olefin metathesis is a particularly relevant and efficient strategy. researchgate.netwikipedia.org This reaction involves the redistribution of alkene fragments, catalyzed by metal carbene complexes, most notably those based on ruthenium (e.g., Grubbs catalysts) or molybdenum (e.g., Schrock catalysts). mdpi.comwikipedia.org

Cross-metathesis, a type of olefin metathesis, could be employed by reacting two different olefins to generate the desired product structure. researchgate.net For instance, a precursor containing the dimethylheptanol core could be reacted with ethylene (B1197577) (ethenolysis) to install the terminal double bond. researchgate.net The key advantages of olefin metathesis include its high functional group tolerance, allowing it to be used on complex molecules without the need for extensive protecting group strategies, and its generation of fewer byproducts compared to other methods. wikipedia.orgresearchgate.net

Photochemical Routes to Related Structures

Photochemical reactions offer unique pathways for the synthesis of complex organic molecules by accessing excited electronic states that lead to transformations not achievable through thermal methods. researchgate.net For structures related to 3,6-dimethylhept-6-en-1-ol, photochemical methods can be applied to form key structural motifs.

One classic photochemical reaction is the Paternò-Büchi reaction, which involves the [2+2] photocycloaddition of a carbonyl compound and an alkene to form an oxetane. researchgate.net While not a direct route to the target alcohol, this method can be used to synthesize complex intermediates that can be further transformed. Additionally, photochemical additions of alcohols to unsaturated ketones can be used to build molecular complexity. acs.org Photochemical methods can also be employed for the acylation of alcohols under neutral conditions or for the oxidation of alcohols to aldehydes and ketones using air as a green oxidant. researchgate.netrsc.org

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is crucial for developing scalable, cost-effective, and sustainable synthetic processes, a key consideration in the fragrance and fine chemical industries. odinity.combeilstein-journals.org For the synthesis of 3,6-dimethylhept-6-en-1-yl acetate, several parameters in the esterification step can be fine-tuned to maximize yield and efficiency.

Key variables that influence the outcome of esterification reactions include temperature, catalyst concentration, and the molar ratio of reactants. angolaonline.netresearchgate.net In enzymatic esterifications, the choice of solvent is also critical, as it affects enzyme stability and activity. nih.gov For instance, using a mixed solvent system can sometimes dramatically improve conversion rates. core.ac.uk

Table 2: Key Parameters for Optimization of Esterification

| Parameter | Influence on Reaction | Optimization Strategy |

|---|---|---|

| Temperature | Affects reaction rate and enzyme stability (for biocatalysis). angolaonline.net | Identify optimal temperature that balances rate and catalyst longevity. |

| Catalyst Loading | Directly impacts reaction speed. researchgate.net | Determine the minimum amount of catalyst needed for efficient conversion to reduce cost. nih.gov |

| Reactant Ratio | Influences equilibrium position and conversion rate. researchgate.net | Optimize the molar ratio of alcohol to acyl donor to maximize yield. |

| Solvent | Affects solubility of reactants and enzyme activity/stability. nih.gov | Screen various organic solvents or solvent mixtures to find the ideal medium. core.ac.uk |

| Byproduct Removal | Shifts the reaction equilibrium towards product formation. nih.gov | Employ techniques like azeotropic distillation or operating under vacuum. |

Chemical Reactivity and Mechanistic Investigations

Reactions of the Terminal Olefin Moiety

The terminal double bond in 3,6-dimethylhept-6-en-1-ol is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and cyclization reactions.

Electrophilic Additions

The terminal alkene of 3,6-dimethylhept-6-en-1-ol is expected to undergo typical electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, leading to the formation of a carbocation intermediate. The subsequent attack of a nucleophile results in the final addition product. The regioselectivity of these additions generally follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond, and the nucleophile adds to the more substituted carbon. However, under conditions that favor anti-Markovnikov addition, such as hydroboration-oxidation, the opposite regioselectivity is observed, leading to the formation of a primary alcohol at the terminal position.

A variety of electrophiles can be employed, including hydrogen halides, water (in the presence of an acid catalyst), and halogens. The presence of the hydroxyl group elsewhere in the molecule can potentially influence the reaction through intramolecular interactions, although this is less likely for the terminal olefin without specific catalytic systems.

Cyclization Reactions (e.g., Heterocyclization to Tetrahydrofurans)

The homoallylic nature of 3,6-dimethylhept-6-en-1-ol, with the double bond positioned at the γ,δ-position relative to the hydroxyl group, makes it a suitable precursor for the synthesis of substituted tetrahydrofurans through intramolecular cyclization. One effective method for this transformation involves the use of a hypervalent iodine reagent.

Specifically, the treatment of a terminal homoallylic alcohol with [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB, Koser's reagent) in the presence of a catalytic amount of iodine can induce an oxidative cyclization. nih.gov This reaction proceeds via a 5-endo-trig cyclization pathway, leading to the formation of a five-membered tetrahydrofuran (B95107) ring. The reaction is thought to proceed through the formation of an iodonium (B1229267) ion, which is then attacked by the intramolecular hydroxyl group.

| Reactants | Reagents | Product | Yield |

| Terminal Homoallylic Alcohol | HTIB, I2 (cat.), MeOH | Substituted Tetrahydrofuran | Moderate to Good |

This data is based on the reactivity of analogous homoallylic alcohols and is expected to be applicable to 3,6-dimethylhept-6-en-1-ol.

Olefin Metathesis Reactions

Olefin metathesis is a powerful synthetic tool for the formation of new carbon-carbon double bonds. The terminal alkene of 3,6-dimethylhept-6-en-1-ol can participate in several types of metathesis reactions, including cross-metathesis and ring-closing metathesis (if appropriately functionalized).

In a cross-metathesis reaction, 3,6-dimethylhept-6-en-1-ol would be reacted with another olefin in the presence of a suitable catalyst, such as a Grubbs or Schrock catalyst. This would result in the exchange of alkylidene fragments to produce new olefinic products. The efficiency and selectivity of the reaction would depend on the nature of the cross-partner and the catalyst used.

Transformations of the Primary Alcohol Functionality (in 3,6-Dimethylhept-6-en-1-ol)

The primary alcohol group in 3,6-dimethylhept-6-en-1-ol is a versatile functional handle that can undergo a range of transformations, including dehydration and various functional group interconversions.

Dehydration Pathways

The acid-catalyzed dehydration of 3,6-dimethylhept-6-en-1-ol is expected to proceed via an E1 or E2 mechanism, depending on the reaction conditions. Given that it is a primary alcohol, an E2 mechanism is more likely under typical dehydration conditions (strong acid and heat). acs.org In this process, the hydroxyl group is protonated to form a good leaving group (water). A base then abstracts a proton from an adjacent carbon, leading to the formation of a double bond.

Due to the structure of 3,6-dimethylhept-6-en-1-ol, dehydration could potentially lead to a mixture of isomeric dienes. The major product would likely be the most stable conjugated diene system, if accessible through rearrangement, or the Zaitsev product. Control of regioselectivity can be challenging in such reactions.

| Alcohol Type | Mechanism | Conditions | Product |

| Primary | E2 | Strong Acid, Heat | Alkene |

This table outlines the general pathway for the dehydration of primary alcohols.

Functional Group Interconversions Beyond Esterification

Beyond the formation of esters, the primary alcohol of 3,6-dimethylhept-6-en-1-ol can be converted into a variety of other functional groups.

Oxidation: Oxidation of the primary alcohol can yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC), would selectively oxidize the alcohol to the corresponding aldehyde, 3,6-dimethylhept-6-en-1-al. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), would lead to the formation of the carboxylic acid, 3,6-dimethylhept-6-enoic acid.

| Starting Material | Oxidizing Agent | Product |

| 3,6-Dimethylhept-6-en-1-ol | PCC | 3,6-Dimethylhept-6-en-1-al |

| 3,6-Dimethylhept-6-en-1-ol | KMnO4 | 3,6-Dimethylhept-6-enoic acid |

Etherification: The alcohol can also be converted to an ether through reactions such as the Williamson ether synthesis. This would involve deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

These transformations highlight the synthetic utility of the primary alcohol functionality in 3,6-dimethylhept-6-en-1-ol for the preparation of a range of derivatives.

Stability and Degradation Pathways (Chemical Stability)

The stability of acetic acid; 3,6-dimethylhept-6-en-1-ol is dictated by the chemical integrity of its ester and alkene functionalities. Under standard conditions of temperature and pressure, and in the absence of strong acids, bases, or oxidizing agents, the compound is expected to be relatively stable.

However, several degradation pathways can be anticipated under specific conditions:

Hydrolysis: The ester linkage is susceptible to hydrolysis, a reaction that would yield acetic acid and 3,6-dimethylhept-6-en-1-ol. This process can be catalyzed by both acids and bases.

Acid-catalyzed hydrolysis: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form a carboxylate salt and the corresponding alcohol. This process is irreversible.

Oxidative Cleavage: The carbon-carbon double bond in the heptenyl chain is a site of potential oxidative degradation. Strong oxidizing agents such as ozone (O₃), potassium permanganate (KMnO₄), or potassium dichromate (K₂Cr₂O₇) could cleave this bond, leading to the formation of smaller carbonyl-containing compounds. The specific products would depend on the reaction conditions.

Thermal Decomposition: At elevated temperatures, the compound may undergo thermal decomposition. Potential pathways include elimination reactions, such as the pyrolysis of the acetate (B1210297) ester to form an alkene and acetic acid, or other complex fragmentation processes.

A summary of potential degradation reactions is presented in the table below.

| Degradation Pathway | Reagents/Conditions | Primary Products |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Acetic acid, 3,6-dimethylhept-6-en-1-ol |

| Base-Catalyzed Hydrolysis | OH⁻, Heat | Acetate salt, 3,6-dimethylhept-6-en-1-ol |

| Ozonolysis (Reductive) | 1. O₃ 2. (CH₃)₂S | Ketone and Aldehyde fragments |

| Ozonolysis (Oxidative) | 1. O₃ 2. H₂O₂ | Ketone and Carboxylic acid fragments |

| Permanganate Oxidation | KMnO₄ (cold, dilute) | Diol |

| Permanganate Oxidation | KMnO₄ (hot, acidic) | Ketone and Carboxylic acid fragments |

| Thermal Pyrolysis | High Temperature | Alkene, Acetic acid |

Mechanistic Studies of Select Chemical Transformations

While specific mechanistic studies for acetic acid; 3,6-dimethylhept-6-en-1-ol are not available, the mechanisms of key transformations involving its functional groups are well-established in organic chemistry.

For the hydrolysis of the ester, the formation of the tetrahedral intermediate is often the rate-limiting step.

In acid-catalyzed hydrolysis: The rate-determining step is typically the nucleophilic attack of a water molecule on the protonated carbonyl carbon. The key intermediate is the protonated tetrahedral species.

In base-catalyzed hydrolysis: The rate-limiting step is the initial nucleophilic attack of the hydroxide ion on the carbonyl carbon to form the tetrahedral alkoxide intermediate.

For reactions at the alkene, such as electrophilic addition, the rate-limiting step is the formation of the carbocation intermediate. The stability of this intermediate, governed by factors like hyperconjugation and inductive effects, dictates the reaction rate.

Catalysts and additives play a crucial role in directing the reactivity of this compound.

Lewis Acids: Lewis acids, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), can coordinate to the carbonyl oxygen of the ester group. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and potentially enabling reactions like Friedel-Crafts acylation if an aromatic substrate is present. In reactions involving the alkene, Lewis acids can act as co-catalysts to activate electrophiles.

Brønsted Acids and Bases: As previously discussed, Brønsted acids and bases are primary catalysts for the hydrolysis of the ester.

Transition Metal Catalysts: Catalysts based on metals like palladium, platinum, or rhodium are essential for hydrogenation reactions, where hydrogen gas is added across the double bond to yield the corresponding saturated acetate ester.

The table below summarizes the roles of different types of catalysts in potential transformations.

| Catalyst Type | Example | Role in Transformation |

| Brønsted Acid | H₂SO₄ | Catalyzes ester hydrolysis by protonating the carbonyl oxygen. |

| Brønsted Base | NaOH | Catalyzes ester hydrolysis (saponification) via nucleophilic attack. |

| Lewis Acid | AlCl₃ | Activates the ester group for nucleophilic attack. |

| Transition Metal | Pd/C | Catalyzes the hydrogenation of the alkene. |

Reactions involving the alkene moiety of acetic acid; 3,6-dimethylhept-6-en-1-ol are expected to exhibit both regioselectivity and stereoselectivity.

Regioselectivity: In electrophilic addition reactions (e.g., addition of HBr), the regioselectivity would be governed by Markovnikov's rule. The electrophile (H⁺) would add to the less substituted carbon of the double bond (C-6), leading to the formation of a more stable tertiary carbocation at C-7. The subsequent attack of the nucleophile (Br⁻) would then occur at this more substituted position.

Stereoselectivity: The presence of a chiral center at C-3 introduces the possibility of diastereoselectivity in reactions that create a new stereocenter. For example, epoxidation of the double bond with an agent like meta-chloroperoxybenzoic acid (m-CPBA) would result in the formation of two diastereomeric epoxides. The facial selectivity of the attack (i.e., whether the reagent attacks from the same side or the opposite side as the substituent at C-3) would be influenced by steric hindrance. Similarly, catalytic hydrogenation could lead to the formation of diastereomeric products, with the hydrogen atoms adding preferentially to the less sterically hindered face of the double bond.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, the precise structure of acetic acid;3,6-dimethylhept-6-en-1-ol can be determined.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the initial steps in the structural analysis of this compound.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The expected signals for this compound would include:

A singlet in the downfield region (around δ 2.0 ppm) corresponding to the three protons of the acetyl methyl group. sigmaaldrich.com

A triplet in the region of δ 4.0-4.2 ppm, representing the two protons of the methylene (B1212753) group attached to the oxygen atom of the ester.

Signals in the upfield region (δ 0.8-1.8 ppm) for the various methyl and methylene groups in the heptyl chain.

Signals in the vinylic region (δ 4.5-5.5 ppm) corresponding to the protons on the double bond.

The ¹³C NMR spectrum provides information about the different carbon environments. For this compound, characteristic signals would be expected around:

δ 170-172 ppm for the carbonyl carbon of the ester group.

δ 60-65 ppm for the carbon of the methylene group attached to the ester oxygen.

δ 110-150 ppm for the two sp² hybridized carbons of the double bond.

A series of signals in the upfield region (δ 10-40 ppm) for the various sp³ hybridized methyl and methylene carbons in the heptyl chain.

A signal around δ 21 ppm for the acetyl methyl carbon. spectrabase.com

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the core structural components of this compound, based on typical values for similar functional groups and structures.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Acetyl CH₃ | ~2.0 (s) | ~21 |

| Ester C=O | - | ~171 |

| O-CH₂ | ~4.1 (t) | ~64 |

| Vinylic =CH₂ | ~4.7 (m) | ~110 |

| Vinylic =C(CH₃) | - | ~145 |

| Aliphatic CH, CH₂, CH₃ | 0.9 - 2.1 | 15 - 40 |

Data are estimated based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would be instrumental in tracing the connectivity of the aliphatic chain, confirming the sequence of methylene and methine groups.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This is crucial for definitively assigning the proton signals to their corresponding carbon atoms in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the acetyl group and the 3,6-dimethylhept-6-en-1-ol moiety, as a correlation would be expected between the carbonyl carbon and the protons of the O-CH₂ group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to determine the spatial proximity of protons. This can help in confirming the stereochemistry of the molecule, for instance, by showing through-space interactions between protons on the stereocenter and other parts of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound, with a molecular formula of C₁₁H₂₀O₂, the calculated exact mass is 184.1463 g/mol . spectrabase.com HRMS would be used to confirm this exact mass, thereby verifying the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ub.edu This technique is ideal for assessing the purity of a sample of this compound and for identifying any isomers that may be present. researchgate.net

In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows a parent ion peak corresponding to the molecular weight of the compound, as well as a series of fragment ion peaks.

The fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, characteristic fragmentation would likely involve the loss of the acetyl group (a neutral loss of 60 amu), leading to a prominent peak at m/z 124. Other fragmentations of the heptenyl chain would also be observed.

| Technique | Application | Expected Results for this compound |

| HRMS | Exact Mass Determination | Measurement of the exact mass to confirm the molecular formula C₁₁H₂₀O₂ |

| GC-MS | Purity and Isomer Analysis | Separation of isomers and identification based on retention time and mass spectrum. |

| MS Fragmentation | Structural Elucidation | Observation of characteristic fragments, such as the loss of acetic acid (m/z 124). |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorption bands for the ester and the alkene functional groups.

The most prominent and diagnostic peaks in the IR spectrum would be:

A strong, sharp absorption band around 1735-1750 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of the ester group.

A strong absorption band in the region of 1000-1300 cm⁻¹ corresponding to the C-O stretching vibration of the ester.

A medium intensity band around 1640-1680 cm⁻¹ due to the C=C stretching vibration of the alkene.

A band around 3070-3090 cm⁻¹ for the =C-H stretching of the vinyl group.

Absorption bands in the region of 2850-2960 cm⁻¹ due to the C-H stretching vibrations of the aliphatic parts of the molecule.

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Ester (C=O) | Stretch | 1735-1750 |

| Ester (C-O) | Stretch | 1000-1300 |

| Alkene (C=C) | Stretch | 1640-1680 |

| Vinylic (=C-H) | Stretch | 3070-3090 |

| Aliphatic (C-H) | Stretch | 2850-2960 |

Data are based on typical IR absorption frequencies for the respective functional groups.

Chiroptical Methods for Stereochemical Assignment

Optical Rotation Measurement

There is no published data available regarding the specific optical rotation of the enantiomers of acetic acid; 3,6-dimethylhept-6-en-1-ol. This measurement, which is crucial for determining the direction and magnitude of the rotation of plane-polarized light, has not been reported for this compound.

Circular Dichroism (CD) for Enantiomeric Excess and Absolute Configuration

No circular dichroism spectra for acetic acid; 3,6-dimethylhept-6-en-1-ol are available in the current body of scientific literature. CD spectroscopy, a vital tool for determining the enantiomeric excess and absolute configuration of chiral molecules, has not been applied to this specific compound.

X-ray Crystallography for Solid-State Structural Resolution (Applicable to Crystalline Derivatives)

There are no reports on the synthesis of a crystalline derivative of acetic acid; 3,6-dimethylhept-6-en-1-ol, and therefore, no X-ray crystallography data exists for this molecule. This technique, which provides definitive information on the three-dimensional arrangement of atoms in a solid-state, has not been utilized for its structural elucidation.

Computational Chemistry and Theoretical Modeling of 3,6 Dimethylhept 6 En 1 Ol and Its Acetate

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecules at the electronic level. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each providing unique advantages in the study of 3,6-dimethylhept-6-en-1-ol and its acetate (B1210297).

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance between computational cost and accuracy. It is used to investigate the electronic structure and predict a wide range of molecular properties. For 3,6-dimethylhept-6-en-1-ol and its acetate, DFT calculations can elucidate electron density distribution, molecular orbital energies, and electrostatic potential surfaces. These calculations are crucial for understanding the reactivity of the molecules, such as identifying sites susceptible to nucleophilic or electrophilic attack.

DFT can also be employed to predict various molecular properties, including but not limited to, dipole moments, polarizability, and vibrational frequencies. The choice of functional and basis set is critical in DFT calculations and is typically benchmarked against experimental data or higher-level computational methods to ensure reliability. For terpene-related molecules, hybrid functionals like B3LYP are commonly used in conjunction with basis sets such as 6-31G(d,p). acs.org

Table 1: Predicted Electronic Properties of 3,6-Dimethylhept-6-en-1-ol Acetate using DFT (Note: The following data is illustrative and based on typical results from DFT calculations for similar molecules.)

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results, especially for reaction mechanisms and transition state analysis. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are examples of ab initio approaches.

For the esterification reaction forming 3,6-dimethylhept-6-en-1-ol acetate, ab initio calculations can be used to map out the potential energy surface, locate transition states, and calculate activation energies. This provides a detailed understanding of the reaction mechanism, including the role of catalysts and the stereochemical outcome of the reaction. For instance, in the acid-catalyzed cyclization of terpenes, ab initio investigations have been used to understand the energetic differences of carbocation precursors and their resulting products. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum chemical calculations provide detailed information about the electronic structure of a molecule, they are often limited to a single, optimized geometry. However, molecules like 3,6-dimethylhept-6-en-1-ol and its acetate are flexible and can adopt a multitude of conformations. Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape of such molecules. acs.org

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of the molecule's movements over time. From this trajectory, one can analyze the different conformations the molecule adopts and their relative populations. This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as receptors or enzymes.

Predicting Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the identification and characterization of molecules. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application. idc-online.com

By combining quantum chemical calculations (often DFT) with appropriate solvent models, it is possible to compute the magnetic shielding of each nucleus in 3,6-dimethylhept-6-en-1-ol and its acetate. These shielding values can then be converted into chemical shifts that can be directly compared with experimental NMR spectra. This predictive capability is especially useful for distinguishing between different isomers or for assigning signals in complex spectra. Machine learning techniques are also being developed to improve the accuracy of NMR chemical shift prediction. nih.govnih.gov

Table 2: Predicted vs. Experimental 13C NMR Chemical Shifts for a Related Terpene Acetate (Note: This table is an illustrative example based on the application of computational methods for NMR prediction.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 63.5 | 62.8 |

| C2 | 28.1 | 27.9 |

| C3 | 35.4 | 34.9 |

| C4 | 25.9 | 25.7 |

| C5 | 124.3 | 124.1 |

| C6 | 131.8 | 131.5 |

Reaction Pathway Energetics and Kinetic Modeling

Understanding the energetics of reaction pathways is fundamental to predicting the feasibility and outcome of chemical reactions. Computational chemistry provides the tools to calculate the energies of reactants, products, intermediates, and transition states for reactions involving 3,6-dimethylhept-6-en-1-ol and its acetate.

For example, the esterification of 3,6-dimethylhept-6-en-1-ol with acetic acid can be modeled computationally to determine the reaction's thermodynamic and kinetic parameters. By calculating the Gibbs free energy of reaction (ΔG), one can predict whether the reaction is spontaneous under given conditions. By calculating the activation energy (Ea), one can estimate the reaction rate. This information is vital for optimizing reaction conditions in a laboratory or industrial setting. Such computational studies have been applied to understand the esterification of various terpene alcohols. researchgate.net

Synthesis and Chemical Exploration of Derivatives and Analogs of 3,6 Dimethylhept 6 En 1 Ol Acetate

Modifications of the Alkyl Chain and Methyl Substituents

Modifications to the carbon skeleton of 3,6-dimethylhept-6-en-1-ol acetate (B1210297) can lead to significant changes in its physical and chemical properties. Such modifications can include altering the chain length, the degree of unsaturation, and the position or number of methyl groups.

Detailed Research Findings:

Strategies for modifying the alkyl chain often involve multi-step synthetic sequences. For instance, the chain length could be extended through cross-metathesis reactions at the terminal alkene, followed by reduction. Conversely, oxidative cleavage of the double bond would yield a shorter-chain aldehyde, which could then be subjected to various transformations.

Below is a table of potential analogs with modified alkyl chains and methyl substituents and their expected synthetic precursors.

| Analog Name | Structural Modification | Potential Synthetic Precursor | Key Transformation |

| Acetic acid; 3,6-dimethylheptan-1-ol | Saturation of the double bond | 3,6-dimethylhept-6-en-1-ol acetate | Catalytic hydrogenation |

| Acetic acid; 3,6,6-trimethylhept-1-ol | Addition of a methyl group | 3,6-dimethylhept-6-en-1-ol | Hydroboration-oxidation, then methylation |

| Acetic acid; 3-methyl-6-methyleneheptan-1-ol | Isomerization of the double bond | 3,6-dimethylhept-6-en-1-ol | Isomerization using a suitable catalyst |

Formation of Polycyclic and Spirocyclic Derivatives

The presence of a double bond and a hydroxyl group (after hydrolysis of the acetate) in the parent molecule, 3,6-dimethylhept-6-en-1-ol, makes it a suitable precursor for the synthesis of various cyclic structures, including polycyclic and spirocyclic systems.

Detailed Research Findings:

Intramolecular cyclization reactions are a powerful tool for the construction of complex cyclic systems from acyclic precursors. researchgate.net For 3,6-dimethylhept-6-en-1-ol, acid-catalyzed cyclization, such as a Prins-type reaction, could lead to the formation of substituted tetrahydropyrans. nih.govbeilstein-journals.orgacs.orgresearchgate.netnih.gov The stereochemical outcome of such cyclizations is often influenced by the reaction conditions and the nature of the catalyst used.

Spirocycles, compounds with two rings sharing a single atom, are of significant interest due to their unique three-dimensional structures. researchgate.netnih.govnih.gov The synthesis of spirocyclic ethers from acyclic alkenols has been achieved through methods like enantioselective copper-catalyzed carboetherification. researchgate.netnih.gov By carefully designing the substrate and reaction conditions, it is plausible to synthesize spirocyclic derivatives from 3,6-dimethylhept-6-en-1-ol.

The following table outlines potential cyclic derivatives and the key cyclization strategies.

| Derivative Type | Potential Structure | Key Synthetic Strategy | Expected Core Ring System |

| Monocyclic ether | 2-(1,1-dimethylpropyl)-4-methyl-tetrahydro-pyran | Acid-catalyzed intramolecular cyclization (Prins-type) | Tetrahydropyran (B127337) |

| Spirocyclic ether | 1-oxa-spiro[4.5]decane derivative | Intramolecular hetero-Diels-Alder reaction | Spiro[4.5]decane |

| Bicyclic ether | Oxabicyclo[n.m.l]alkane derivative | Tandem cyclization reactions | Varies depending on reaction path |

Introduction of New Functional Groups for Diverse Reactivity

Introducing new functional groups to the 3,6-dimethylhept-6-en-1-ol acetate scaffold can dramatically alter its chemical reactivity and open up new avenues for derivatization.

Detailed Research Findings:

The terminal double bond is a prime site for functionalization. Epoxidation, using reagents like m-CPBA, would yield an epoxide that can be opened by various nucleophiles to introduce a range of functional groups. imperial.ac.uk Dihydroxylation, using osmium tetroxide or potassium permanganate (B83412), would produce a diol. imperial.ac.uk The acetate group can be hydrolyzed to the corresponding alcohol, which can then be oxidized to an aldehyde or a carboxylic acid, providing handles for further reactions such as esterifications, aminations, or Wittig reactions. fiveable.mesolubilityofthings.comyoutube.comcompoundchem.com

This table summarizes some potential functionalized derivatives and the reactions to obtain them.

| Derivative Name | New Functional Group | Key Reagent | Reaction Type |

| 3,6-dimethyl-6,7-epoxyheptan-1-ol acetate | Epoxide | m-CPBA | Epoxidation |

| 3,6-dimethylheptane-1,6,7-triol acetate | Diol | OsO4/NMO | Dihydroxylation |

| 3,6-dimethylhept-6-en-1-al | Aldehyde | PCC (after hydrolysis of acetate) | Oxidation |

| 3,6-dimethylhept-6-en-1-oic acid | Carboxylic acid | Jones reagent (after hydrolysis of acetate) | Oxidation |

Structure-Property Relationships (Chemical Aspects)

The relationship between the chemical structure of a molecule and its properties is a fundamental concept in chemistry. For acyclic terpene acetates, properties such as volatility, polarity, and reactivity are influenced by factors like chain length, branching, and the presence of functional groups.

Detailed Research Findings:

Studies on analogous acyclic monoterpene alcohols and their acetates have shown that even minor structural changes can significantly impact their properties, including their odor characteristics. researchgate.netnih.govnih.govfrontiersin.orgresearchgate.net For instance, the presence and position of a double bond or an oxygen-containing functional group can influence the molecule's interaction with olfactory receptors. researchgate.netfrontiersin.orgresearchgate.net

From a chemical reactivity standpoint, the presence of the ester and alkene functional groups in 3,6-dimethylhept-6-en-1-ol acetate dictates its reactivity profile. The alkene is susceptible to electrophilic addition, while the ester is prone to nucleophilic acyl substitution. Modifications to the alkyl chain, such as the introduction of electron-withdrawing or -donating groups, can modulate the reactivity of these functional groups. The steric environment around the reactive centers, influenced by the methyl groups, also plays a crucial role in determining reaction rates and selectivities.

The table below provides a hypothetical analysis of how structural modifications might influence key chemical properties.

| Structural Feature | Influence on Polarity | Influence on Volatility | Influence on Reactivity |

| Acetate group | Increases polarity compared to the corresponding hydrocarbon | Decreases volatility | Site for hydrolysis and transesterification |

| Alkene group | Minimal effect on polarity | Minimal effect on volatility | Site for addition and oxidation reactions |

| Methyl groups | Decreases polarity | Increases volatility | Can introduce steric hindrance, affecting reaction rates |

| Hydroxyl group (after hydrolysis) | Significantly increases polarity | Significantly decreases volatility | Can be oxidized or act as a nucleophile |

Applications As Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

Role in the Total Synthesis of Natural Products

The enantiopure nature of terpene-derived building blocks, such as Acetic acid; 3,6-dimethylhept-6-en-1-ol, makes them highly sought-after starting materials in the total synthesis of complex, biologically active natural products. These readily available chiral molecules provide a strategic advantage by reducing the number of synthetic steps required to achieve the desired stereochemistry in the final target molecule.

While a direct application of Acetic acid; 3,6-dimethylhept-6-en-1-ol in the synthesis of Epothilones has not been prominently documented in readily available literature, the structural motifs present in this building block are highly relevant to the synthesis of various fragments of such complex macrolides. The synthesis of macrolides, a class of natural products with a large macrocyclic lactone ring, often relies on the strategic use of chiral precursors to establish the numerous stereocenters present in the molecule.

A notable example of a structurally similar compound, (S)-citronellol, has been successfully employed in the total synthesis of the marine macrolide neopeltolide. mdpi.com In this synthesis, (S)-citronellol was converted into a key aldehyde intermediate which then underwent an intermolecular Prins cyclization with a homoallylic alcohol to construct the tetrahydropyran (B127337) core of neopeltolide. mdpi.com This example highlights the utility of acyclic chiral terpenes in the stereoselective synthesis of key fragments of complex natural products. The structural similarity between citronellol (B86348) and 3,6-dimethylhept-6-en-1-ol suggests the potential for the latter to be used in similar synthetic strategies.

Table 1: Application of Terpene-Derived Building Blocks in Natural Product Synthesis

| Natural Product Class | Terpene Building Block Example | Key Synthetic Transformation | Reference |

|---|

Construction of Pharmaceutical Scaffolds

The development of novel pharmaceutical agents often involves the creation of unique molecular scaffolds that can be further functionalized to interact with biological targets. Monoterpenes and their derivatives, including Acetic acid; 3,6-dimethylhept-6-en-1-ol, are increasingly being utilized as foundational structures for the generation of diverse pharmaceutical scaffolds. mdpi.comnih.govresearchgate.net The inherent three-dimensionality and chirality of these natural products provide a desirable starting point for the design of new drugs. nih.gov

The strategy of using natural product-derived scaffolds allows for the exploration of novel chemical space and can lead to the discovery of compounds with improved pharmacological profiles. Monoterpene-based scaffolds can be modified through various chemical reactions to introduce a wide range of functional groups, thereby creating libraries of compounds for biological screening. nih.gov For instance, the carbon skeleton of a monoterpene can be functionalized to create derivatives with potential applications in various therapeutic areas. mdpi.comnih.govresearchgate.net The structural features of Acetic acid; 3,6-dimethylhept-6-en-1-ol, such as the homoallylic alcohol moiety, provide reactive handles for such modifications, enabling its incorporation into larger, more complex molecular frameworks.

Table 2: Examples of Monoterpene-Based Scaffolds in Drug Discovery

| Monoterpene Scaffold | Potential Therapeutic Area (based on derivatives) | Reference |

|---|---|---|

| Carvacrol | Anticancer, Antibacterial | researchgate.net |

| Menthol | Neuroprotective | nih.gov |

Utility in Methodologies for Carbon Skeleton Construction

Beyond its role as a chiral starting material, the structural features of Acetic acid; 3,6-dimethylhept-6-en-1-ol, specifically the homoallylic alcohol, are relevant to the development of new synthetic methodologies for carbon-carbon bond formation. The activation and cleavage of C-C bonds in unstrained acyclic molecules is a challenging yet powerful strategy for constructing new carbon skeletons.

Recent research has demonstrated that the Cα–Cβ bond in homoallylic alcohols can be activated under basic conditions to participate in radical allylation reactions. acs.org This process involves the fragmentation of the C-C bond, which is facilitated by the formation of an alkoxide anion, leading to the generation of an allyl radical that can then be used to form new carbon-carbon bonds. acs.org This methodology represents a novel approach to the use of homoallylic alcohols as allylating agents.

While this specific methodology has been demonstrated on a range of homoallylic alcohols, the principles are directly applicable to the 3,6-dimethylhept-6-en-1-ol system. The ability to use such readily available chiral building blocks in the development of new carbon-carbon bond-forming reactions is of significant interest to the synthetic chemistry community, as it expands the toolbox for the construction of complex molecules.

Future Research Directions and Emerging Opportunities

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance sustainability. For the synthesis of Acetic acid; 3,6-dimethylhept-6-en-1-ol, future research will likely focus on biocatalytic and enzymatic methods, which offer mild reaction conditions and high selectivity.

Lipases and esterases have emerged as powerful biocatalysts for esterification reactions. acs.org These enzymes can operate in non-aqueous or solvent-free systems, minimizing the use of volatile organic compounds. acs.org The use of whole-cell biocatalysts, where the enzyme is retained within the microbial cell, presents a cost-effective alternative to purified enzymes. acs.orgnih.gov Research is ongoing to discover and engineer novel lipases with enhanced stability and activity for the synthesis of fragrance esters. acs.org

Immobilization of enzymes on solid supports is another key strategy to improve their stability and reusability, making the process more economically viable for industrial applications. oup.com Future work will likely explore novel immobilization techniques and support materials to further enhance the performance of biocatalysts in the synthesis of terpene esters and related compounds. The development of these green approaches aligns with the growing demand for natural and sustainably produced ingredients in the consumer products industry. researchgate.netbohrium.com

Advanced Catalysis for Enhanced Selectivity and Efficiency

Achieving high selectivity and efficiency is a primary goal in the synthesis of fine chemicals like Acetic acid; 3,6-dimethylhept-6-en-1-ol. Advanced catalytic systems are at the forefront of research to address this challenge, moving beyond traditional acid catalysts that can lead to side reactions and purification difficulties.

Heterogeneous catalysts, such as solid acids and supported metal catalysts, offer significant advantages in terms of ease of separation and reusability. semanticscholar.org For the esterification of terpene alcohols, various solid acid catalysts are being investigated to improve yields and simplify downstream processing. semanticscholar.org Nanocatalysts, with their high surface area and unique electronic properties, are also showing promise in the selective oxidation of allylic alcohols, a key step in some synthetic routes. acs.orgorganic-chemistry.org

Metal-organic frameworks (MOFs) are a class of porous materials that are gaining attention as highly tunable catalysts. nih.govnih.gov Their well-defined active sites and high surface areas make them promising candidates for the selective acetylation of unsaturated alcohols. nih.gov Future research will focus on the design and synthesis of novel MOFs with optimized catalytic activity and selectivity for the production of specific esters. Furthermore, the development of chemoselective acylation methods will be crucial to avoid unwanted reactions at other functional groups within complex molecules. acs.orgresearchgate.net

Chemoinformatics and Machine Learning in Reaction Prediction

The integration of computational tools, particularly chemoinformatics and machine learning, is set to revolutionize the way chemical reactions are designed and optimized. These approaches can accelerate the discovery of new synthetic routes and catalysts for the production of compounds like Acetic acid; 3,6-dimethylhept-6-en-1-ol.

Machine learning models are being developed to predict the properties and performance of molecules, including their fragrance profiles. nih.govoup.com By establishing structure-activity relationships, these models can guide the design of new fragrance molecules with desired characteristics. acs.orgoup.com In the context of synthesis, machine learning algorithms can be trained on large datasets of reaction outcomes to predict the success of a particular transformation, optimize reaction conditions, and even suggest novel catalysts. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are another powerful tool for predicting the biological activity or physicochemical properties of chemical compounds, including esters. semanticscholar.orgumn.edu These models can be used to assess the potential toxicity or environmental impact of new molecules early in the design phase. semanticscholar.org As more data becomes available and algorithms become more sophisticated, the predictive power of these computational tools will continue to grow, enabling a more rational and efficient approach to chemical synthesis. acs.orgasianscientist.com

Exploration of New Chemical Transformations for Diversification

Beyond the direct synthesis of Acetic acid; 3,6-dimethylhept-6-en-1-ol, there is a significant opportunity to use this molecule as a scaffold for the creation of a diverse range of new chemical entities. The allylic acetate (B1210297) functionality is a versatile handle for a variety of chemical transformations, opening up avenues for the synthesis of more complex and valuable molecules.

Palladium-catalyzed allylic substitution is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov This methodology can be applied to allylic acetates to introduce a wide range of substituents, leading to a diverse library of new compounds. nih.govnih.gov Diastereoselective reactions of allylic acetates with organocopper reagents can be used to control the stereochemistry of the products, which is crucial for applications in fragrances and pharmaceuticals where chirality plays a key role. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.